Intra‑Series Potency: A1P is 900‑Fold More Potent than the Parent 2‑Aminoimidazole and ≥125‑Fold Superior to Other Side‑Chain Variants
Within the same study and under identical fixed‑point kinetic assay conditions (¹⁴C‑L‑arginine substrate), A1P (Ki = 4.0 ± 0.2 μM) is 900‑fold more potent than the unsubstituted 2‑aminoimidazole (Ki = 3600 ± 20 μM), 75‑fold more potent than the one‑carbon‑shorter analog 2‑aminohistidine (2AH, Ki = 300 ± 9 μM), and 750‑fold more potent than the one‑carbon‑longer 2‑aminohomohistidine (AHH, Ki = 3000 ± 10 μM). The regioisomer A4P (2‑aminoimidazol‑4‑yl) is essentially inactive (Ki > 800,000 μM), and the N‑alkylated congener APP shows Ki = 500 ± 8 μM. Surface plasmon resonance independently confirmed the low‑micromolar affinity with Kd = 2.0 ± 0.1 μM [1][2].
| Evidence Dimension | Inhibitory constant (Ki) and dissociation constant (Kd) against human arginase I |
|---|---|
| Target Compound Data | A1P Ki = 4.0 ± 0.2 μM; Kd = 2.0 ± 0.1 μM |
| Comparator Or Baseline | 2‑Aminoimidazole Ki = 3600 ± 20 μM; 2AH Ki = 300 ± 9 μM; AHH Ki = 3000 ± 10 μM; A4P Ki > 800,000 μM; APP Ki = 500 ± 8 μM |
| Quantified Difference | 900‑fold vs 2‑aminoimidazole; 75‑fold vs 2AH; 750‑fold vs AHH; >200,000‑fold vs A4P; 125‑fold vs APP |
| Conditions | Fixed‑point kinetic assay with ¹⁴C‑L‑arginine; surface plasmon resonance (Biacore) 1:1 Langmuir binding model |
Why This Matters
Procurement of A1P is the only way to secure low‑micromolar arginase I affinity within the 2‑aminoimidazole amino acid class; any other side‑chain length, regioisomer, or linker chemistry results in at least a 75‑fold loss of potency.
- [1] Ilies M, Di Costanzo L, North ML, Scott JA, Christianson DW. 2‑Aminoimidazole amino acids as inhibitors of the binuclear manganese metalloenzyme human arginase I. J Med Chem. 2010;53(10):4266‑4276. Table 1 and Figure 5. View Source
- [2] IUPHAR/BPS Guide to Pharmacology: A1P ligand page, pKd 5.7 (Kd 2 μM), pKi 5.4 (Ki 4 μM). View Source
